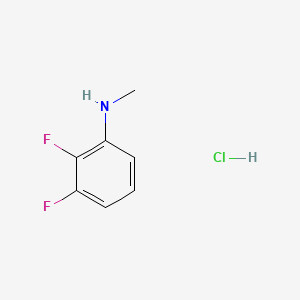
2,3-difluoro-N-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8ClF2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and the amino group is methylated. This compound is often used in various chemical syntheses and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N-methylaniline hydrochloride typically involves the fluorination of N-methylaniline. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available aniline derivatives. The process includes nitration, reduction, methylation, and finally, fluorination. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-N-methylaniline hydrochloride is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-methylaniline hydrochloride depends on its application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-N-methylaniline hydrochloride
- 3,5-Difluoro-N-methylaniline hydrochloride
- 2,3-Dichloro-N-methylaniline hydrochloride
Uniqueness
2,3-Difluoro-N-methylaniline hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interaction with biological targets. The presence of fluorine atoms at the 2 and 3 positions can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.
Biological Activity
2,3-Difluoro-N-methylaniline hydrochloride is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
The compound plays a significant role in various biochemical reactions and interacts with several enzymes and proteins. Notably, it has been observed to interact with cytochrome P450 enzymes, which are critical for the metabolism of numerous substances. These interactions can lead to either inhibition or activation of metabolic pathways, affecting overall cellular function.
Cellular Effects
This compound influences cellular processes by modulating signaling pathways and gene expression. One significant pathway affected is the MAPK/ERK signaling pathway, essential for cell proliferation and differentiation. The compound's ability to alter these pathways suggests potential applications in therapeutic contexts.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus interfering with normal metabolic processes.
- Receptor Binding : The compound may bind to receptors on cell surfaces, modulating cellular signaling pathways.
- Chemical Reactivity : Its functional groups allow participation in chemical reactions, leading to the formation of bioactive molecules.
Dosage Effects in Animal Models
Studies indicate that the biological effects of this compound vary significantly with dosage. At lower doses, the impact may be minimal; however, higher doses can induce substantial biochemical and physiological changes. Threshold effects have been noted, where specific dosage levels are required to elicit noticeable responses.
Table 1: Summary of Key Biological Activities
Antibacterial Activity
In a study examining the antibacterial properties of this compound, it demonstrated significant activity against both gram-positive (Staphylococcus aureus) and gram-negative (Chromobacterium violaceum) bacterial strains. The zones of inhibition were measured at 20.5 mm and 17.0 mm respectively, although these were lower than those observed for standard antibiotics like Streptomycin .
Properties
Molecular Formula |
C7H8ClF2N |
|---|---|
Molecular Weight |
179.59 g/mol |
IUPAC Name |
2,3-difluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7F2N.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,10H,1H3;1H |
InChI Key |
HOUWTAQTDRFGQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















